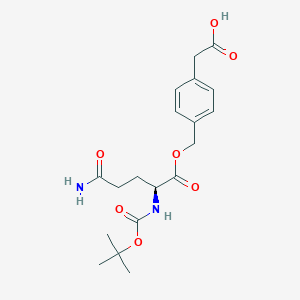

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid

説明

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the coupling of the protected amino acid with a phenylacetic acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.

化学反応の分析

Types of Reactions

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

科学的研究の応用

Medicinal Chemistry Applications

The compound is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Synthesis of Peptide Derivatives

The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine in peptide synthesis, facilitating the formation of various derivatives. For instance, Boc-L-glutamine derivatives have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid). For example, derivatives have shown significant inhibition against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

α-Glucosidase Inhibition

Research indicates that certain derivatives exhibit strong α-glucosidase inhibitory activity, which is beneficial in managing type 2 diabetes mellitus by slowing carbohydrate digestion and absorption .

Acetylcholinesterase Inhibition

Another area of research focuses on the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds derived from this acid have been tested for their potential to improve cognitive function by preventing acetylcholine breakdown .

Anticancer Activity Case Study

A study published in the Journal of Research in Pharmacy reported on new derivatives synthesized from benzilic acid scaffolds that showed promising anticancer activity against leukemia and CNS cancer cell lines. The compounds demonstrated inhibition rates up to 84% against MOLT-4 leukemia cells, showcasing their potential as therapeutic agents .

| Compound | Cell Line Tested | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Enzyme Inhibition Case Study

In a separate study focusing on enzyme inhibition, several sulfonamide derivatives were synthesized and tested against α-glucosidase and acetylcholinesterase enzymes. These studies revealed that modifications to the aromatic rings significantly affected inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

作用機序

The mechanism of action of 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The Boc protecting group plays a crucial role in stabilizing the compound and preventing premature reactions during its interaction with biological targets.

類似化合物との比較

Similar Compounds

- 2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid

- (S)-3-((tert-butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid

Uniqueness

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a Boc protecting group. This combination allows for versatile chemical modifications and applications in various fields. The compound’s ability to undergo multiple types of reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.

生物活性

2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid, with CAS number 83714-72-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activity, particularly focusing on its therapeutic implications.

Molecular Properties

The molecular formula of this compound is C19H26N2O7, with a molecular weight of 394.42 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group attached to L-glutamine, which is linked to a phenylacetic acid moiety. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 83714-72-1 |

| Molecular Formula | C19H26N2O7 |

| Molecular Weight | 394.42 g/mol |

| Purity | NLT 98% |

Synthesis

The synthesis of this compound typically involves the coupling of L-glutamine derivatives with appropriate acetic acid derivatives under controlled conditions to maintain the integrity of the Boc group. The process often utilizes standard peptide coupling techniques, which may include activating agents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research involving related structures has demonstrated their ability to inhibit tumor growth in xenograft mouse models. These compounds were found to be metabolically stable and showed selective cytotoxicity towards cancer cells expressing specific mutations in RAS genes, which are commonly implicated in various cancers .

The proposed mechanism of action for these compounds includes:

- Inhibition of RAS signaling pathways : By targeting RAS proteins, these compounds can disrupt downstream signaling that promotes cell proliferation and survival.

- Induction of apoptosis : In vitro studies have shown that treatment with related compounds leads to increased caspase activity, indicating the induction of programmed cell death in RAS-dependent cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally similar to this compound:

- Study on RAS Mutant Cell Lines : A study demonstrated that a related compound reduced the viability of NRAS mutant cell lines by over 60% at concentrations as low as 5 μM, while having minimal effects on wild-type NRAS cells .

- Xenograft Models : In xenograft models, administration of these compounds resulted in significant tumor regression compared to control groups. Tumor growth inhibition rates were reported to exceed 70% in some cases .

特性

IUPAC Name |

2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(8-9-15(20)22)17(25)27-11-13-6-4-12(5-7-13)10-16(23)24/h4-7,14H,8-11H2,1-3H3,(H2,20,22)(H,21,26)(H,23,24)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWETYWYFVXPJ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。